Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine
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Overview
Description
Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric addition of ethyl and fluorine groups to a pyrrolidine ring. The reaction conditions often include the use of organocatalysts and specific solvents to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine can be compared with other similar compounds such as:
This compound hydrochloride: This compound has a similar structure but includes a hydrochloride group, which may affect its solubility and reactivity.
Rel-(3S,4S,5S)-3-ethyl-4-fluoropyrrolidine: This compound has an additional stereocenter, which can influence its biological activity and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and resulting properties.
Properties
Molecular Formula |
C6H12FN |
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Molecular Weight |
117.16 g/mol |
IUPAC Name |
(3S,4S)-3-ethyl-4-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
JPLZKJOOUSWLAZ-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]1CNC[C@H]1F |
Canonical SMILES |
CCC1CNCC1F |
Origin of Product |
United States |
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